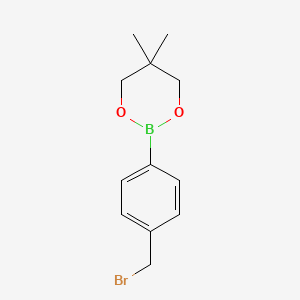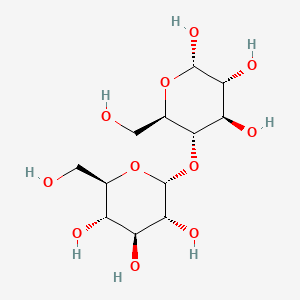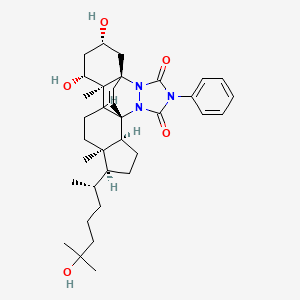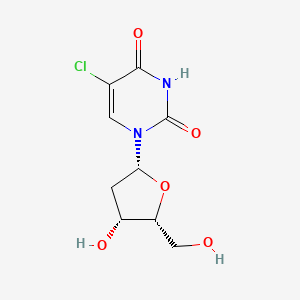![molecular formula C₁₁H₁₉NO B1146237 N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide CAS No. 86351-88-4](/img/structure/B1146237.png)
N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bicyclic amides has been explored in various studies. For example, Kannappan et al. (2015) described the preparation of exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides from (R)-isobornyl amine, highlighting methodologies potentially applicable to synthesizing N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide (Kannappan, Jain, & Bedekar, 2015).
Molecular Structure Analysis
Studies on molecular structure, such as the work by Odame et al. (2020), provide insight into the characterization and structural elucidation of similar bicyclic amides through spectroscopy and X-ray diffractometry. These analyses help understand the molecular geometry, bond lengths, and angles within the compound, contributing to a deeper understanding of its chemical behavior (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
Research into the chemical reactivity of bicyclic amides reveals their potential in various chemical reactions. For example, the study by Nakao et al. (2011) on formamides' dehydrogenative [4 + 2] cycloaddition with alkynes through double C-H activation provides insights into the types of reactions such compounds can undergo, highlighting their versatility and reactivity (Nakao, Morita, Idei, & Hiyama, 2011).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure play a crucial role in understanding the compound's behavior in different environments and applications. Although specific studies on N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide's physical properties are scarce, research on similar compounds provides a foundation for predicting its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's behavior in chemical syntheses and applications. Studies like the work by Ke et al. (2017), which explores the reductive coupling of CO2, primary amine, and aldehyde at room temperature, offer insights into the reactivity and potential chemical applications of related formamides (Ke et al., 2017).
Propiedades
IUPAC Name |
N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSEGCDUBRRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






